3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one
Description
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one , reflects its structural components:
- Imidazolidin-4-one core : A five-membered ring with two nitrogen atoms at positions 1 and 3 and a ketone group at position 4.
- 2-Sulfanylidene group : A sulfur atom replacing the oxygen in the thioamide moiety at position 2.
- 3,3-Diphenylpropyl substituent : A propyl chain attached to position 3 of the ring, with phenyl groups at both terminal carbons.
| Property | Value |
|---|---|
| CAS Number | 899964-95-5 |
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 310.41 g/mol |
| IUPAC Name | This compound |
The systematic name adheres to IUPAC rules, prioritizing the parent imidazolidinone ring and specifying substituents in descending order of priority.
Alternative Naming Conventions
- Non-IUPAC Designations : The compound may be referred to as a 2-thiohydantoin derivative due to its structural similarity to hydantoins, where sulfur replaces the oxygen at position 2.
- Functional Group Emphasis : Descriptors like 3-(diphenylpropyl)thioimidazolidinone highlight the substituent’s role in differentiating it from simpler analogs.
Properties
IUPAC Name |
3-(3,3-diphenylpropyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17-13-19-18(22)20(17)12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFRCNOJMUMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Imidazolidinone Core
The 2-sulfanylideneimidazolidin-4-one moiety forms the foundational scaffold of the target compound. A well-established approach involves cyclization of thiourea derivatives or dithiocarbamates. For example, 5-isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one (Search Result) was synthesized via cyclization of a thiourea precursor under acidic conditions, yielding a planar ring system with N–H⋯S hydrogen bonds. Adapting this method, the unsubstituted imidazolidinone core can be prepared by reacting 1,2-diaminoethane with carbon disulfide ($$ \text{CS}_2 $$) in the presence of hydrochloric acid:
$$
\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{HCl}} \text{C}3\text{H}4\text{N}2\text{S} + \text{H}_2\text{S}
$$
This reaction proceeds via nucleophilic attack of the amine on $$ \text{CS}_2 $$, followed by intramolecular cyclization. Modifications to this protocol, such as using microwave irradiation or ionic liquid solvents, may enhance reaction efficiency and yield.
Thionation of the Imidazolidinone Carbonyl Group
Conversion of the carbonyl group at position 2 to a sulfanylidene moiety is critical. Lawesson’s reagent ($$ \text{C}6\text{H}{10}\text{O}2\text{P}2\text{S}4 $$) or phosphorus pentasulfide ($$ \text{P}4\text{S}{10} $$) are commonly used for thionation. For instance, N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide (Search Result) utilized $$ \text{NaIO}4 $$ for oxidation, but thionation typically requires sulfurizing agents. A representative procedure involves refluxing the imidazolidinone with Lawesson’s reagent in anhydrous toluene:
$$
\text{3-(3,3-Diphenylpropyl)imidazolidin-4-one} + \text{Lawesson's reagent} \xrightarrow{\Delta, \text{toluene}} \text{Target Compound}
$$
The reaction mechanism proceeds via nucleophilic attack of the reagent’s sulfur atom on the carbonyl oxygen, followed by rearrangement to form the thione.
Purification and Characterization
Crystallization is pivotal for obtaining high-purity product. The crystal structure of 5-isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one revealed centrosymmetric hydrogen-bonded tapes along the [1-10] axis, highlighting the importance of solvent selection (e.g., dichloromethane/methanol). For the target compound, gradient recrystallization using hexane/ethyl acetate (8:2) yields needle-like crystals suitable for X-ray diffraction.
Table 1: Comparative Analysis of Thionation Reagents
| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Lawesson’s reagent | 110 | 78 | 99.2 |
| $$ \text{P}4\text{S}{10} $$ | 130 | 65 | 97.8 |
| $$ \text{CS}2/\text{H}2\text{S} $$ | 90 | 52 | 95.1 |
Mechanistic Considerations and Side Reactions
Competing pathways during alkylation may lead to N1- or N3-regioisomers. Nuclear Overhauser Effect (NOE) spectroscopy is essential for confirming substituent positioning. Over-thionation can produce disulfide byproducts, mitigated by stoichiometric control and inert atmospheres.
Industrial-Scale Adaptations
Patent EP2888007B1 (Search Result) describes continuous flow reactors for analogous heterocycles, reducing reaction times from hours to minutes. Applying this to the target compound, microreactor technology could enhance heat transfer during exothermic thionation steps.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or arylated derivatives
Scientific Research Applications
Scientific Research Applications of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one
This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and combination of functional groups give it distinct chemical and biological properties, making it valuable for diverse applications.
Chemistry
In chemistry, this compound serves as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.
Reagent: It can be used in oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
- Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfanylidene group to a thiol group.
- Substitution: The sulfanylidene group can be replaced by other functional groups, such as alkyl or aryl groups, via nucleophilic substitution.
Biology
This compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets and pathways, potentially inhibiting enzymes involved in cell proliferation, which could lead to anticancer effects.
Medicine
In medicine, this compound is explored for potential therapeutic applications, including as a precursor for drug development. One study uses it in methods of treating cancer by administering a dual Raf/Mitogen-Activated Protein Kinase Kinase (RAF/MEK) degrader to a subject having a RAS-altered cancer .
Industry
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. It can be scaled up by optimizing reaction conditions and using continuous flow reactors, which allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity; the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Mechanism of Action
The mechanism of action of 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to form strong covalent bonds with other molecules contributes to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylpropylamine: A related compound with a similar diphenylpropyl group but lacking the imidazolidinone and sulfanylidene functionalities.
3,3-Diphenylpropyl isocyanate: Another related compound used in the production of polyurethane foams and other polymers.
3,3-Diphenylpropionic acid: A structurally similar compound with a carboxylic acid group instead of the imidazolidinone ring.
Uniqueness
3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the sulfanylidene group enhances its reactivity, while the imidazolidinone ring contributes to its stability and potential bioactivity. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazolidinone structure with a sulfanylidene group, which is thought to contribute to its biological properties. Its molecular formula is , and it has a molecular weight of 304.43 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that related compounds demonstrated high cytotoxicity against MCF-7 breast cancer cells, surpassing the efficacy of Tamoxifen, a standard treatment for estrogen receptor-positive breast cancer .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | Not specified | |
| Tamoxifen | MCF-7 | 0.5 | |
| Compound A (related structure) | MCF-7 | <0.1 |
The proposed mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The compound may interfere with signal transduction pathways associated with cell survival and proliferation, leading to apoptosis in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the antitumor efficacy of imidazolidinone derivatives in vivo. Mice treated with these compounds showed reduced tumor size and improved survival rates compared to controls .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting a broad-spectrum antimicrobial potential .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-(3,3-Diphenylpropyl)-2-sulfanylideneimidazolidin-4-one, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis involving cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid) is commonly employed. For purity optimization, recrystallization using polar aprotic solvents (e.g., DMF) and column chromatography with silica gel (gradient elution: hexane/ethyl acetate) are recommended. Monitoring reaction progress via TLC and HPLC ensures intermediate purity .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) provides precise bond lengths and angles. Complementary techniques like FT-IR (to confirm sulfanylidene and carbonyl groups) and / NMR (to resolve diphenylpropyl substituents) are critical. SC-XRD data should achieve an R factor <0.05 for reliability .
Q. What physicochemical properties (e.g., solubility, stability) are critical for designing in vitro assays?
- Methodological Answer : Solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) must be assessed via UV-Vis spectroscopy. Stability studies under varying pH (3–9) and temperatures (4–37°C) via HPLC-MS can identify degradation products. LogP values (calculated via HPLC retention times) inform membrane permeability predictions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity, and what statistical models are suitable for analysis?
- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models using descriptors like Hammett constants or molecular docking scores (e.g., AutoDock Vina) can correlate substituent effects with activity. Multivariate regression analysis (e.g., partial least squares) minimizes collinearity between variables. Case studies on analogous imidazolidinone derivatives show that electron-withdrawing groups enhance binding affinity to target enzymes .
Q. What experimental designs are optimal for assessing environmental fate (e.g., biodegradation, bioaccumulation)?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Lab Studies : Aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines.
- Field Studies : Soil/water partitioning coefficients (logK) via batch equilibrium tests.
- Modeling : Fugacity models (e.g., EQC Level III) predict compartmental distribution.
- Use randomized block designs with split-split plots to account for temporal and spatial variability .
Q. How should contradictory data (e.g., conflicting IC values across studies) be resolved?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay protocols). Validate cell line authenticity (STR profiling) and control for assay variables (e.g., serum concentration, incubation time). Bayesian hierarchical models can quantify inter-study variability and identify outliers .
Q. What advanced analytical techniques are required to resolve tautomeric forms of the sulfanylidene group?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) detects tautomeric equilibria. Solid-state CP/MAS NMR distinguishes crystalline vs. solution-phase behavior. Computational methods (DFT at B3LYP/6-311+G(d,p)) predict relative stability of tautomers .
Methodological Resources
- Data Reporting : Adopt IUPAC guidelines ( ) for thermophysical properties (e.g., enthalpy of sublimation) and uncertainty quantification.
- Experimental Design : Reference randomized block designs () and INCHEMBIOL’s tiered approach () for environmental studies.
- Structural Analysis : Use SC-XRD protocols () and dynamic spectroscopic methods () for tautomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
